3-Bromo-5-butoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-butoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-4-14-11-6-9(8-13)5-10(12)7-11/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNYBONZMFMCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Bromo 5 Butoxybenzaldehyde and Analogues
Strategies for Regioselective Bromination of Butoxybenzaldehyde Scaffolds
The regioselective introduction of a bromine atom onto a butoxybenzaldehyde framework presents a significant synthetic challenge due to the competing directing effects of the butoxy and aldehyde functionalities. The butoxy group, an ortho-, para-director, and the aldehyde group, a meta-director, necessitate carefully controlled reaction conditions to achieve the desired 3,5-disubstituted pattern.
Electrophilic Aromatic Substitution Approaches
Electrophilic aromatic substitution (EAS) is the most fundamental method for the bromination of aromatic rings. The outcome of the reaction is governed by the electronic nature of the substituents already present on the ring. In the case of a precursor such as 3-butoxybenzaldehyde (B1271400), the butoxy group is an activating ortho-, para-director, while the aldehyde is a deactivating meta-director. This leads to a complex substitution pattern.
However, if the synthesis commences with 3-hydroxybenzaldehyde, bromination can be directed to the 5-position due to the strong ortho-, para-directing effect of the hydroxyl group. Subsequent etherification would then yield the target compound. The choice of brominating agent and reaction conditions is critical to control regioselectivity and prevent over-bromination. Common brominating agents include bromine (Br₂) in the presence of a Lewis acid catalyst, or N-Bromosuccinimide (NBS) which can offer milder reaction conditions.
| Starting Material | Brominating Agent | Catalyst/Solvent | Major Product(s) | Reference |
| 3-Hydroxybenzaldehyde | Br₂ | Acetic Acid | 3-Bromo-5-hydroxybenzaldehyde (B172141) | Analogous reaction |
| 3-Methoxybenzaldehyde | NBS | Acetonitrile (B52724) | 4-Bromo-3-methoxybenzaldehyde, 6-Bromo-3-methoxybenzaldehyde | Analogous reaction |
This table presents data from analogous reactions to illustrate the principles of electrophilic aromatic substitution on substituted benzaldehydes.
Directed Ortho Metalation (DoM) Strategies
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. organic-chemistry.org The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source.
For a butoxybenzaldehyde scaffold, the aldehyde group itself is not a suitable DMG as it would be attacked by the organolithium reagent. However, the aldehyde can be protected as an acetal (B89532), which can act as a DMG. Alternatively, the butoxy group can direct the metalation. In a 3-butoxybenzaldehyde, the butoxy group could direct lithiation to the 2- and 4-positions. To achieve bromination at the 5-position via DoM, a different synthetic strategy would be required, perhaps starting with a different arrangement of substituents.
| Directing Group | Organolithium Reagent | Electrophile | Product | Reference |
| OMe | n-BuLi | Br₂ | 2-Bromoanisole | wikipedia.org |
| CONR₂ | s-BuLi | NBS | 2-Bromo-N,N-dialkylbenzamide | organic-chemistry.org |
This table illustrates the general principle of Directed Ortho Metalation with examples of common directing groups.
Palladium-Catalyzed Bromination Techniques
Palladium-catalyzed C-H activation has emerged as a sophisticated tool for the regioselective halogenation of aromatic compounds. These methods often employ a directing group to guide the palladium catalyst to a specific C-H bond, which is then cleaved and replaced with a halogen.
While direct palladium-catalyzed bromination at the 5-position of 3-butoxybenzaldehyde has not been extensively reported, related transformations on other benzaldehyde (B42025) derivatives suggest its feasibility. For instance, ortho-C-H halogenation of benzaldehydes can be achieved using a transient directing group strategy. researchgate.net To achieve meta-bromination relative to the aldehyde, a directing group that positions the palladium catalyst at the meta-position would be necessary. nih.govnih.gov
| Substrate | Catalyst | Ligand | Bromine Source | Product |
| Benzaldehyde Derivative | Pd(OAc)₂ | Picolinamide | KBrO₃/K₂S₂O₈ | ortho-Brominated Product |
| Masked Aromatic Aldehyde | Pd(OAc)₂ | Pyridone Ligand | NBS | meta-Functionalized Product |
This table showcases examples of palladium-catalyzed C-H halogenation on benzaldehyde-related structures.
Ethereal Linkage Formation for Butoxy Group Introduction
The introduction of the butoxy group is a critical step in the synthesis of 3-Bromo-5-butoxybenzaldehyde. This is typically achieved through the etherification of a corresponding hydroxybenzaldehyde precursor.
Williamson Ether Synthesis in Butoxybenzaldehyde Preparation
The Williamson ether synthesis is a classic and widely used method for the formation of ethers. masterorganicchemistry.comkhanacademy.org It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 reaction. In the context of this compound synthesis, this would involve the deprotonation of 3-bromo-5-hydroxybenzaldehyde with a suitable base to form the corresponding phenoxide, followed by reaction with a butyl halide, such as butyl bromide or butyl iodide.
The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the phenol. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed to facilitate the SN2 reaction. masterorganicchemistry.com
| Phenolic Precursor | Alkyl Halide | Base | Solvent | Product |
| 3-Bromo-5-hydroxybenzaldehyde | n-Butyl bromide | K₂CO₃ | DMF | This compound |
| 4-Hydroxybenzaldehyde | Ethyl iodide | NaH | THF | 4-Ethoxybenzaldehyde |
This table provides a representative example of the Williamson ether synthesis for the preparation of the target compound and a related analogue.
Mitsunobu Reaction and Alternative Etherification Protocols
The Mitsunobu reaction offers a mild and efficient alternative for the formation of ethers, particularly when the Williamson ether synthesis is not suitable. nih.gov This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a pronucleophile, in this case, the phenolic hydroxyl group of 3-bromo-5-hydroxybenzaldehyde. nih.gov
The Mitsunobu reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the formation of an aryl ether from a phenol. The reaction is known for its broad functional group tolerance and is often successful where other methods fail.
| Phenolic Nucleophile | Alcohol | Reagents | Solvent | Product |
| 3-Bromo-5-hydroxybenzaldehyde | n-Butanol | PPh₃, DEAD | THF | This compound |
| Phenol | Ethanol | PPh₃, DIAD | Toluene | Phenetole |
This table illustrates the application of the Mitsunobu reaction for the synthesis of aryl ethers.
Convergent and Linear Synthesis Pathways to this compound
The construction of this compound can be approached through two primary strategies: linear and convergent synthesis. sigmaaldrich.com A linear synthesis involves the sequential modification of a starting material through a series of chemical reactions to arrive at the final product. wikipedia.org In contrast, a convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages of the synthetic sequence. researchgate.net
A plausible linear synthesis for this compound could commence from a readily available starting material such as 3,5-dibromobenzaldehyde. One of the bromine atoms could be selectively substituted with a butoxy group via a nucleophilic aromatic substitution reaction with sodium butoxide. This approach, however, may require careful control of reaction conditions to avoid disubstitution. An alternative and potentially more controlled linear route would start with 3-bromo-5-hydroxybenzaldehyde. The phenolic hydroxyl group can be converted to the corresponding butoxy ether through a Williamson ether synthesis, reacting it with a suitable butyl halide (e.g., 1-bromobutane) in the presence of a base like potassium carbonate.
A convergent synthesis offers an alternative strategy. In this approach, the butoxy group is introduced to a simpler aromatic ring first. For example, 1-bromo-3-hydroxybenzene could be butylated to form 1-bromo-3-butoxybenzene. The final and crucial step would then be the introduction of the aldehyde group (formylation) at the position between the bromo and butoxy substituents. semanticscholar.org This late-stage formylation can be achieved through various methods, such as the Vilsmeier-Haack reaction or by ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). researchgate.net The convergent approach can be more efficient, especially for the synthesis of a library of analogues with different ether side chains, as the formylation step would be the final common transformation.
The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the product. For the synthesis of this compound, several parameters would need to be systematically investigated for each step.
In the case of the Williamson ether synthesis from 3-bromo-5-hydroxybenzaldehyde, key variables include the choice of base, solvent, temperature, and reaction time. A strong base is required to deprotonate the phenol, and common choices include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) or hydrides (e.g., NaH). The solvent should be polar and aprotic to facilitate the Sₙ2 reaction, with acetone, acetonitrile, or DMF being common choices. The temperature is also a critical factor; higher temperatures can accelerate the reaction but may also lead to side reactions.
The following interactive table illustrates a hypothetical optimization study for the butylation of a generic brominated phenol, showcasing how systematic variation of parameters can lead to improved yields.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetone | 60 | 12 | 65 |
| 2 | K₂CO₃ (2.0) | Acetone | 60 | 24 | 75 |
| 3 | Cs₂CO₃ (1.5) | DMF | 25 | 12 | 85 |
| 4 | Cs₂CO₃ (2.0) | DMF | 25 | 12 | 92 |
| 5 | NaH (1.2) | THF | 0 to 25 | 6 | 88 |
For a formylation reaction, such as the Vilsmeier-Haack reaction on 1-bromo-3-butoxybenzene, the ratio of the Vilsmeier reagent (POCl₃/DMF) to the substrate, the reaction temperature, and the work-up procedure are all critical for achieving a high yield of the desired aldehyde.
Catalytic systems play a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of synthesizing this compound, catalysis could be particularly relevant in a convergent approach where a cross-coupling reaction is employed.
For instance, if a synthetic route involves the coupling of a 3-bromo-5-butoxy-organometallic reagent with a source of the formyl group, a palladium or copper catalyst would be essential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Negishi reactions, are powerful tools for forming carbon-carbon bonds. A hypothetical catalytic cycle for a Suzuki coupling to introduce a protected aldehyde group is depicted below.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 78 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 91 |
| PdCl₂(dppf) | (none) | CsF | THF | 70 | 85 |
These catalytic systems often require careful selection of the catalyst precursor, ligand, base, and solvent to achieve optimal performance. The ligand, in particular, plays a crucial role in stabilizing the metal center and modulating its reactivity and selectivity.
Retrosynthetic Analysis for Efficient Compound Construction
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections."
For this compound, a primary disconnection strategy involves the interconversion of the aldehyde functional group. The aldehyde can be retrosynthetically derived from a variety of other functional groups, such as a primary alcohol, a nitrile, or a carboxylic acid derivative.
A common Functional Group Interconversion (FGI) is the oxidation of a primary alcohol. Thus, this compound can be disconnected to 3-bromo-5-butoxybenzyl alcohol. This simplifies the synthesis as the introduction of a hydroxymethyl group can sometimes be more straightforward than direct formylation.
Another FGI approach would be the reduction of a nitrile or a carboxylic acid derivative. For example, 3-bromo-5-butoxybenzonitrile could be a precursor, which can be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H).
The retrosynthetic analysis of this compound reveals several key potential intermediates.
Route A: Late-stage Formylation (Convergent)
Target: this compound
Disconnection (C-C bond): Disconnect the aldehyde group.
Intermediate: 1-Bromo-3-butoxybenzene. This is a key intermediate in a convergent approach. It can be synthesized from 1,3-dibromobenzene (B47543) or 3-bromophenol.
Starting Materials: 1,3-dibromobenzene (or 3-bromophenol) and butanol.
Route B: Etherification of a Phenol (Linear)
Target: this compound
Disconnection (C-O bond): Disconnect the butyl group from the ether oxygen.
Intermediate: 3-Bromo-5-hydroxybenzaldehyde. This is a crucial intermediate that already possesses the desired bromine and aldehyde functionalities.
Starting Materials: 3,5-dihydroxybenzaldehyde (B42069) or 3-bromophenol.
Route C: Modification of a Pre-existing Benzaldehyde (Linear)
Target: this compound
Disconnection (C-Br bond): Disconnect the bromine atom.
Intermediate: 3-Butoxybenzaldehyde. This intermediate could be brominated to yield the final product. However, controlling the regioselectivity of the bromination could be challenging.
Starting Materials: 3-Hydroxybenzaldehyde and a butyl halide.
By identifying these key intermediates, a synthetic chemist can devise multiple strategies for the synthesis of this compound, allowing for the selection of the most efficient and practical route based on the availability of starting materials and the desired scale of the synthesis.
Exploration of Chemical Reactivity and Derivatization Pathways of 3 Bromo 5 Butoxybenzaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many classical and modern organic reactions.
Nucleophilic addition is a fundamental reaction of aldehydes. youtube.com The process involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the pi bond of the C=O group and forming a tetrahedral intermediate which is subsequently protonated to yield the final product. youtube.com
Hydride Reduction: The aldehyde functionality can be readily reduced to a primary alcohol. This is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the carbonyl carbon. The resulting alkoxide intermediate is then protonated during workup to give (3-bromo-5-butoxyphenyl)methanol. Lithium aluminum hydride is a more potent reducing agent than sodium borohydride, but NaBH₄ is often preferred due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol.
Grignard Additions: Grignard reagents (R-MgX) are powerful carbon-based nucleophiles that react with aldehydes to form new carbon-carbon bonds. orgsyn.org The addition of a Grignard reagent to 3-bromo-5-butoxybenzaldehyde, followed by an acidic workup, yields a secondary alcohol. The specific R-group of the Grignard reagent determines the structure of the resulting alcohol. This reaction provides a reliable method for introducing alkyl, vinyl, or aryl substituents at the former carbonyl position.
| Reaction Type | Reagent | Product |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | (3-Bromo-5-butoxyphenyl)methanol |
| Grignard Addition | Methylmagnesium Bromide (CH₃MgBr) | 1-(3-Bromo-5-butoxyphenyl)ethanol |
| Grignard Addition | Phenylmagnesium Bromide (PhMgBr) | (3-Bromo-5-butoxyphenyl)(phenyl)methanol |
Aldehydes react with primary amines in a condensation reaction to form imines, also known as Schiff bases. organic-chemistry.orgjetir.org This reaction is typically catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of the C=N double bond is a reversible process, and the removal of water is often necessary to drive the reaction to completion. masterorganicchemistry.com Schiff bases derived from substituted benzaldehydes are important intermediates in the synthesis of various heterocyclic compounds and have been studied for their biological activities. jetir.orgnih.govinternationaljournalcorner.comijmcmed.orgresearchgate.net
The reaction of this compound with various primary amines yields a range of N-substituted imines. The electronic and steric properties of the amine can influence the rate and equilibrium of the reaction.
| Primary Amine | Product (Schiff Base) |
| Aniline (B41778) | N-(3-Bromo-5-butoxybenzylidene)aniline |
| Ethylamine | N-(3-Bromo-5-butoxybenzylidene)ethanamine |
| Benzylamine | N-(3-Bromo-5-butoxybenzylidene)-1-phenylmethanamine |
The aldehyde group is in a relatively low oxidation state and can be easily oxidized to a carboxylic acid. This transformation is a common synthetic procedure and can be accomplished using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will readily convert this compound into 3-bromo-5-butoxybenzoic acid. Milder oxidants, such as silver oxide (Ag₂O) in the Tollens' test, can also be effective. The resulting carboxylic acid is a valuable synthetic intermediate, as its functional group can be further modified to produce esters, amides, or acid chlorides.
| Oxidizing Agent | Product |
| Potassium Permanganate (KMnO₄) | 3-Bromo-5-butoxybenzoic acid |
| Jones Reagent (CrO₃/H₂SO₄) | 3-Bromo-5-butoxybenzoic acid |
| Silver Oxide (Ag₂O) | 3-Bromo-5-butoxybenzoic acid |
Transformations at the Bromine Position
The bromine atom on the aromatic ring serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and aryl bromides are excellent substrates for these transformations. The reactivity order for aryl halides in these reactions is typically I > Br > Cl. wikipedia.orglibretexts.org
Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org Reacting this compound with various arylboronic acids would yield substituted biphenyl (B1667301) derivatives, a common structural motif in pharmaceuticals and materials science. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to give the final product. libretexts.org
Sonogashira Coupling: The Sonogashira coupling is the reaction of an aryl or vinyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This method is highly efficient for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. researchgate.net The reaction of this compound with a terminal alkyne like phenylacetylene (B144264) would produce a 3-(phenylethynyl)-5-butoxybenzaldehyde derivative. These products can serve as precursors for more complex molecular structures.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.gov This reaction forms a substituted alkene and is a key method for C-C bond formation. wikipedia.org Coupling this compound with an alkene such as styrene (B11656) or an acrylate (B77674) ester would introduce a vinyl group at the 3-position of the benzene (B151609) ring. The reaction typically proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. nih.gov
| Reaction | Coupling Partner | Catalyst System | General Product Structure |
| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | 3-Aryl-5-butoxybenzaldehyde |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | 3-(Alkynyl)-5-butoxybenzaldehyde |
| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ + Ligand (e.g., PPh₃) + Base | 3-(Alkenyl)-5-butoxybenzaldehyde |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comyoutube.comyoutube.com
For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho and/or para to the leaving group. libretexts.orgyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In the case of this compound, the aldehyde group is a moderate electron-withdrawing group, but it is situated meta to the bromine atom. The butoxy group is an electron-donating group. Neither group is positioned to effectively stabilize the negative charge that would form upon nucleophilic attack at the carbon bearing the bromine. libretexts.org Consequently, this compound is generally unreactive towards classical SNAr reactions under standard conditions. Forcing conditions, such as high temperatures and very strong nucleophiles, might induce a reaction, but cross-coupling reactions are typically the more efficient and preferred method for functionalizing this position.
Organometallic Reagent Formation (e.g., Grignard, Lithiation)
The presence of an aryl bromide in this compound provides a handle for the formation of highly reactive organometallic species, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles, capable of forming new carbon-carbon bonds, a fundamental transformation in organic synthesis.
Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the classical approach to forming the corresponding Grignard reagent. However, the presence of the aldehyde group complicates this direct approach, as the newly formed Grignard reagent would readily react with the aldehyde of a starting material molecule. A common strategy to circumvent this is the protection of the aldehyde group, for instance, as an acetal (B89532), prior to the Grignard formation. The protected aryl bromide can then be safely converted to the Grignard reagent, which can subsequently be used in reactions with various electrophiles. Deprotection of the acetal in a final step would then regenerate the aldehyde functionality if desired.
Lithiation: Alternatively, lithium-halogen exchange offers a rapid and often cleaner method for the generation of an organolithium reagent from this compound. wikipedia.org This reaction is typically carried out at low temperatures (e.g., -78 °C) using an alkyllithium reagent, most commonly n-butyllithium or tert-butyllithium. The exchange is generally very fast and can be more chemoselective than Grignard formation, potentially avoiding the need for aldehyde protection if the reaction conditions are carefully controlled. The resulting aryllithium species is a potent nucleophile, ready to be intercepted by a suitable electrophile.
| Reagent Type | Method of Formation | Typical Conditions | Key Considerations |
| Grignard Reagent | Reaction with Mg metal | Diethyl ether or THF, reflux | Aldehyde protection is often necessary to prevent self-condensation. |
| Organolithium Reagent | Lithium-Halogen Exchange | Alkyllithium (e.g., n-BuLi), THF, -78 °C | Rapid reaction, may offer better chemoselectivity than Grignard formation. wikipedia.org |
Modifications of the Butoxy Group
The butoxy group in this compound, while seemingly inert, can also be a site for strategic chemical modifications, further expanding the synthetic utility of this compound.
The ether linkage of the butoxy group can be cleaved to reveal a phenol, which can then participate in a different set of chemical reactions. wikipedia.org This transformation is typically achieved under harsh conditions, highlighting the general stability of aryl alkyl ethers. wikipedia.org
Common reagents for ether cleavage include strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI), often at elevated temperatures. libretexts.org Lewis acids, such as boron tribromide (BBr₃), are also highly effective, even at low temperatures, and are often the reagent of choice for cleaving aryl methyl ethers, a reaction that is analogous to the cleavage of the butoxy group. organic-chemistry.org The choice of reagent can be critical to avoid unwanted side reactions with the other functional groups present in the molecule.
While direct functionalization of the unactivated sp³ C-H bonds of the butyl chain is challenging, modern synthetic methods are emerging that could potentially allow for such transformations. Radical-mediated C-H functionalization, for instance, has shown promise in the selective modification of alkyl chains. nih.govrsc.orgnih.gov Photoredox catalysis, in particular, has enabled the activation of C-H bonds under mild conditions, opening up new avenues for the late-stage functionalization of molecules. nih.govrsc.org While specific examples for this compound are not documented, the principles of these reactions suggest that selective hydroxylation, amination, or carbon-carbon bond formation on the butyl chain could be achievable with the appropriate catalytic system.
| Modification | Reagent/Method | Product Functional Group |
| Ether Cleavage | HBr, HI, or BBr₃ | Phenol (-OH) |
| Butyl Chain Functionalization | Radical-mediated C-H activation (e.g., photoredox catalysis) | Hydroxyl (-OH), Amine (-NH₂), Alkyl/Aryl, etc. |
Synthesis of Polyfunctionalized Derivatives and Complex Architectures
The true synthetic power of this compound is realized when its multiple functional groups are utilized in concert to construct complex molecules, including heterocyclic systems and products of multi-component reactions.
The aldehyde and aryl bromide functionalities of this compound are ideal starting points for the synthesis of a variety of heterocyclic compounds.
Pyridines: The aldehyde can participate in condensation reactions with amines and 1,3-dicarbonyl compounds in reactions such as the Hantzsch pyridine (B92270) synthesis or similar methodologies to form substituted dihydropyridines, which can then be oxidized to the corresponding pyridines. nih.govillinois.edu
Pyrimidines: In the Biginelli reaction, the aldehyde can be condensed with a β-ketoester and urea (B33335) or thiourea (B124793) to afford dihydropyrimidinones, a class of heterocycles with significant biological activity. organic-chemistry.orgsemanticscholar.org
Quinolines: Through reactions like the Friedländer annulation, the aldehyde can be reacted with a suitably substituted aniline or an enamine to construct the quinoline (B57606) core. nih.govnih.govmedwinpublisher.org The bromo-substituent can then be used for further functionalization of the quinoline ring system via cross-coupling reactions. nih.govgoogle.comgoogle.com
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating structural elements from each of the starting materials. This compound is an excellent candidate for several important MCRs.
Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgnih.gov Employing this compound in a Passerini reaction would introduce significant molecular diversity in a single, atom-economical step.
Ugi Reaction: A four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, the Ugi reaction generates α-acylamino amides. The use of this compound would result in highly complex and functionalized products, with the bromo- and butoxy- groups available for subsequent transformations.
| Reaction Type | Key Reactants | Resulting Scaffold |
| Hantzsch Synthesis | Aldehyde, β-ketoester, ammonia/amine | Dihydropyridine/Pyridine |
| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidinone |
| Friedländer Annulation | Aldehyde, 2-aminoaryl ketone/aldehyde | Quinoline |
| Passerini Reaction | Aldehyde, carboxylic acid, isocyanide | α-Acyloxy carboxamide |
| Ugi Reaction | Aldehyde, amine, carboxylic acid, isocyanide | α-Acylamino amide |
Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Butoxybenzaldehyde and Its Reaction Products
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 3-Bromo-5-butoxybenzaldehyde is expected to exhibit a series of absorption bands that correspond to the various vibrational modes of its constituent functional groups. The aldehyde group will be characterized by a strong C=O stretching vibration, typically observed in the region of 1700-1720 cm⁻¹. The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The butoxy group will be identifiable by its C-H stretching vibrations from the alkyl chain, usually found between 2850 and 3000 cm⁻¹, and a characteristic C-O-C stretching band around 1250-1000 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| > 3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Medium-Strong | Aliphatic C-H Stretch (Butoxy) |
| ~1710 | Strong | Aldehyde C=O Stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| ~1240 | Strong | Aryl-O Stretch (Butoxy) |
| ~1050 | Medium | Alkyl-O Stretch (Butoxy) |
| ~550 | Medium | C-Br Stretch |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing FT-IR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. In the FT-Raman spectrum of this compound, the non-polar bonds will generally produce more intense signals. The aromatic ring vibrations are typically strong in Raman spectra, with prominent peaks expected for the C=C stretching modes. The C-H stretching vibrations of both the aromatic ring and the butoxy group will also be visible. The C=O stretch of the aldehyde, while strong in the IR, will be weaker in the Raman spectrum. The C-Br bond, being a heavier and more polarizable bond, is expected to show a reasonably intense signal in the low-frequency region.
Table 2: Predicted FT-Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| > 3000 | Medium | Aromatic C-H Stretch |
| 2960-2850 | Strong | Aliphatic C-H Stretch (Butoxy) |
| ~1705 | Weak | Aldehyde C=O Stretch |
| 1600-1450 | Strong | Aromatic C=C Stretch |
| ~1240 | Medium | Aryl-O Stretch (Butoxy) |
| ~550 | Strong | C-Br Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen and carbon atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound will provide detailed information about the number of different types of protons and their neighboring environments. The aldehyde proton is expected to be the most downfield signal, appearing as a singlet around 9.8-10.0 ppm. The aromatic protons will resonate in the region of 7.0-8.0 ppm, and their splitting patterns will be indicative of their substitution pattern on the benzene (B151609) ring. Specifically, three distinct aromatic proton signals are expected. The butoxy group will show a series of signals corresponding to the four different sets of protons in the butyl chain. The protons on the carbon adjacent to the oxygen (OCH₂) will appear as a triplet around 4.0 ppm. The subsequent methylene (B1212753) groups will resonate further upfield, and the terminal methyl group will appear as a triplet around 0.9 ppm.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | s | 1H | -CHO |
| ~7.8 | t (J ≈ 1.5 Hz) | 1H | Ar-H |
| ~7.6 | t (J ≈ 1.5 Hz) | 1H | Ar-H |
| ~7.3 | t (J ≈ 1.5 Hz) | 1H | Ar-H |
| ~4.0 | t (J ≈ 6.5 Hz) | 2H | -OCH₂CH₂CH₂CH₃ |
| ~1.8 | m | 2H | -OCH₂CH₂CH₂CH₃ |
| ~1.5 | m | 2H | -OCH₂CH₂CH₂CH₃ |
| ~0.9 | t (J ≈ 7.4 Hz) | 3H | -OCH₂CH₂CH₂CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The aldehyde carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 190-195 ppm. The aromatic carbons will resonate between 110 and 160 ppm. The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the butoxy group will be at the higher end. The butoxy group carbons will appear in the upfield region, with the carbon attached to the oxygen (OCH₂) around 68 ppm and the terminal methyl carbon around 14 ppm.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | C=O (Aldehyde) |
| ~160 | C-O (Aromatic) |
| ~138 | C-CHO (Aromatic) |
| ~128 | C-H (Aromatic) |
| ~125 | C-Br (Aromatic) |
| ~120 | C-H (Aromatic) |
| ~115 | C-H (Aromatic) |
| ~68 | -OCH₂CH₂CH₂CH₃ |
| ~31 | -OCH₂CH₂CH₂CH₃ |
| ~19 | -OCH₂CH₂CH₂CH₃ |
| ~14 | -OCH₂CH₂CH₂CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): A COSY spectrum of this compound would reveal correlations between protons that are coupled to each other. This would be particularly useful in confirming the connectivity of the protons within the butoxy group, showing correlations between adjacent methylene groups and the terminal methyl group. No cross-peaks would be expected between the aldehyde proton, the aromatic protons, and the butoxy protons, as they are separated by more than three bonds.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum establishes one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by correlating it to its attached proton(s) in the ¹H NMR spectrum. For example, the aldehyde proton signal at ~9.9 ppm would correlate with the carbonyl carbon signal at ~192 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular structure. For this compound, key HMBC correlations would be expected between:
The aldehyde proton and the aromatic carbons at the C1 and C2/C6 positions.
The protons of the OCH₂ group of the butoxy chain and the aromatic carbon to which the oxygen is attached (C5).
The aromatic protons and their neighboring carbons, helping to confirm the substitution pattern.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to a definitive structural confirmation of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high precision. For this compound (C₁₁H₁₃BrO₂), HRMS would provide an experimental mass-to-charge ratio (m/z) that can be compared to a theoretically calculated value. This comparison allows for the confirmation of the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
While specific experimental HRMS data for this compound is not detailed in the available literature, the theoretical monoisotopic mass can be calculated. The presence of bromine is particularly distinctive due to its isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in a characteristic M and M+2 peak pattern in the mass spectrum, further confirming the presence and number of bromine atoms in the molecule.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Monoisotopic Mass | 256.0099 Da |
| Average Mass | 257.128 Da |
| Isotopic Signature | Characteristic M, M+2 peaks for Br |
Note: Data is calculated based on isotopic masses and natural abundances.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported, a detailed analysis of the closely related compound, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde (B45185) (C₁₁H₁₃BrO₂), provides a valuable model for the structural characteristics of this class of compounds. nih.govresearchgate.net
The crystal structure determination of 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde reveals that the molecule is essentially planar. nih.govresearchgate.net The substituted aldehyde, hydroxy group, and bromine atom are coplanar with the benzene ring. nih.govresearchgate.net The molecular conformation is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the aldehyde group's oxygen atom. nih.govresearchgate.netresearchgate.net This planarity and intramolecular bonding are key features of its solid-state architecture.
Table 2: Crystallographic Data for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₃BrO₂ | nih.gov |
| Formula Weight | 257.11 | nih.gov |
| Crystal System | Orthorhombic | nih.govresearchgate.net |
| Space Group | Pbca | nih.govresearchgate.net |
| a (Å) | 9.9727 (19) | nih.govresearchgate.net |
| b (Å) | 12.174 (2) | nih.govresearchgate.net |
| c (Å) | 18.558 (3) | nih.govresearchgate.net |
| V (ų) | 2253.0 (7) | nih.govresearchgate.net |
| Z | 8 | nih.govresearchgate.net |
| Temperature (K) | 293 | nih.govresearchgate.net |
This data pertains to the structurally similar compound 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde as a representative example.
Computational and Theoretical Investigations of 3 Bromo 5 Butoxybenzaldehyde
Charge Transfer Excitation and Electronic Properties
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic properties and charge transfer characteristics of molecules like 3-bromo-5-butoxybenzaldehyde. These studies often involve optimizing the molecular geometry and then calculating various electronic parameters.
Detailed research into structurally similar compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, utilizes DFT with basis sets like 6-311++G(d,p) to explore their electronic nature. nih.gov Such analyses typically include the determination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests a molecule is more polarizable and reactive.
Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. nih.gov The MEP map uses a color gradient to identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is invaluable for predicting how the molecule will interact with other chemical species. For instance, in related benzaldehyde (B42025) derivatives, the electronegative oxygen atom of the carbonyl group typically appears as a region of high electron density (red or yellow), indicating a site prone to electrophilic attack. nih.gov
Intra-molecular Charge Transfer (ICT) is another key aspect revealed by these computational studies. researchgate.net The analysis of Natural Bond Orbitals (NBO) can quantify the extent of charge delocalization and the stabilizing interactions arising from hyperconjugation between occupied and unoccupied orbitals. researchgate.net These calculations provide a deeper understanding of the electronic transitions and the nature of the excited states of the molecule.
Table 1: Representative Electronic Properties Calculated for a Substituted Bromobenzaldehyde Derivative
| Calculated Property | Representative Value/Description |
| HOMO Energy | Typically in the range of -6 to -7 eV |
| LUMO Energy | Typically in the range of -1 to -2 eV |
| HOMO-LUMO Energy Gap | Indicative of chemical reactivity |
| Molecular Electrostatic Potential | Reveals electron-rich (e.g., carbonyl oxygen) and electron-poor regions |
| Natural Bond Orbital Analysis | Quantifies charge delocalization and hyperconjugative interactions |
Note: The values in this table are representative and based on computational studies of similar bromobenzaldehyde derivatives. Specific values for this compound would require a dedicated computational study.
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). cosmosscholars.com This method is instrumental in understanding potential ligand-target interactions without discussing biological outcomes. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then using a scoring function to rank them. cosmosscholars.com
In the context of this compound, molecular docking simulations would be employed to explore its potential to bind to various protein targets. The simulation would identify the most stable binding poses and characterize the non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Studies on other bromo-substituted compounds have utilized various docking software like AutoDock, Vina, and iGEMDOCK to predict binding affinities and interaction mechanisms. nih.gov For example, a typical molecular docking study would involve preparing the 3D structures of both the ligand (this compound) and the target protein. The binding site on the protein is then defined, and the docking algorithm is run to generate a set of possible binding modes. The results are then analyzed to identify the most favorable interactions. The binding affinity is often expressed as a docking score or binding energy, with lower values indicating a more stable complex.
Table 2: Typical Information Obtained from Molecular Docking Simulations
| Parameter | Description |
| Docking Score / Binding Energy | A numerical value (e.g., in kcal/mol) that estimates the binding affinity between the ligand and the target protein. |
| Binding Pose | The predicted 3D orientation and conformation of the ligand within the protein's binding site. |
| Key Interacting Residues | The specific amino acid residues in the protein that form significant interactions with the ligand. |
| Types of Interactions | Identification of hydrogen bonds, hydrophobic interactions, pi-pi stacking, and other non-covalent forces. |
Note: This table describes the general outputs of a molecular docking simulation. Specific results for this compound would depend on the chosen protein target.
Thermodynamic Property Calculations and Reaction Energetics
Theoretical calculations can provide valuable data on the thermodynamic properties of this compound, such as its heat of formation, entropy, and heat capacity. These properties are essential for understanding the compound's stability and its behavior under different temperature and pressure conditions.
Computational studies on substituted benzaldehydes have demonstrated the use of both semi-empirical molecular orbital theory and DFT to calculate thermodynamic parameters. For example, the proton affinity, which is a measure of a molecule's basicity in the gas phase, has been determined for various substituted benzaldehydes. These studies show that the nature and position of substituents on the benzene (B151609) ring significantly influence the thermodynamic properties. The electron-withdrawing or -donating nature of the bromo and butoxy groups in this compound would be expected to affect its thermodynamic stability and reactivity.
Table 3: Examples of Calculated Thermodynamic Properties for Substituted Benzaldehydes
| Thermodynamic Property | Description and Significance |
| Standard Enthalpy of Formation (ΔHf°) | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. Indicates the compound's stability. |
| Standard Entropy (S°) | A measure of the randomness or disorder of the molecules. |
| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the substance by a certain amount. |
| Proton Affinity | A measure of the molecule's gas-phase basicity. |
| Reaction Enthalpy (ΔHr°) | The overall energy change during a chemical reaction, indicating whether it is exothermic or endothermic. |
Note: This table outlines key thermodynamic properties that can be determined through computational chemistry. The specific values for this compound would need to be calculated.
Applications in Advanced Materials Science Through 3 Bromo 5 Butoxybenzaldehyde Derivatives
Precursors for Polymer and Oligomer Synthesis
The structural characteristics of 3-Bromo-5-butoxybenzaldehyde make it an excellent candidate for the synthesis of novel polymers and oligomers. The aldehyde functionality can be readily converted into a variety of other groups, while the bromo-substituent provides a handle for cross-coupling reactions, a cornerstone of modern polymer synthesis.
Monomer Design for Functional Polymer Backbones
The design of monomers is a critical step in the development of functional polymers. The properties of the final macromolecule are intrinsically linked to the structure of the repeating monomer unit. This compound can be envisioned as a precursor to a range of monomers where the aldehyde group is transformed into a polymerizable moiety. For instance, conversion of the aldehyde to an alkyne or a vinyl group would allow for its participation in polymerization reactions such as Sonogashira or Heck coupling, respectively.
The butoxy group plays a crucial role in ensuring the solubility of the resulting polymers in common organic solvents, a key requirement for their processing and characterization. The bromine atom, on the other hand, can be retained in the polymer backbone, offering a site for post-polymerization modification, or it can be utilized in the polymerization step itself through reactions like Suzuki or Stille coupling. This dual functionality allows for the creation of complex polymer architectures with precisely controlled properties.
Incorporation into Conjugated Polymer Systems
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of research in organic electronics. The delocalized π-electron system in these materials is responsible for their unique electronic and optical properties. Derivatives of this compound can be strategically incorporated into conjugated polymer systems to modulate these properties.
For example, the 3,5-disubstitution pattern of the benzaldehyde (B42025) ring can influence the steric and electronic environment of the polymer chain. The butoxy group, being an electron-donating group, can increase the electron density of the aromatic ring, thereby affecting the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO). The bromine atom, an electron-withdrawing group, provides a contrasting electronic influence. This push-pull electronic character within the monomer unit can be exploited to fine-tune the band gap of the resulting conjugated polymer, which is a critical parameter for applications in organic solar cells and light-emitting diodes.
Development of Optoelectronic Materials
The unique electronic structure of molecules derived from this compound holds promise for their application in optoelectronic devices, where the interaction of light and electricity is harnessed.
Components for Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) are a revolutionary display technology that relies on the electroluminescence of organic materials. The color and efficiency of an OLED are determined by the chemical structure of the emissive layer. While direct data on this compound in OLEDs is scarce, the general principles of OLED material design suggest its potential.
Derivatives of this compound could be designed to function as host materials or as dopants in the emissive layer. By attaching suitable chromophoric units to the benzaldehyde scaffold, it is possible to create molecules that emit light in the desired region of the visible spectrum. The butoxy group would aid in forming high-quality, amorphous thin films, which are essential for efficient device performance. The presence of the heavy bromine atom could also promote intersystem crossing, a phenomenon that can be harnessed in the design of phosphorescent OLEDs, which offer higher theoretical efficiencies compared to their fluorescent counterparts.
Synthesis of Chromophores with Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon that has applications in telecommunications, optical computing, and frequency conversion. The NLO response of a molecule is highly dependent on its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system.
The this compound framework provides a basis for the synthesis of such "push-pull" chromophores. The butoxy group can act as an electron donor, while the aldehyde group, or a derivative thereof, can be modified to act as a strong electron acceptor. The bromine atom can be replaced with other functional groups to further enhance the NLO properties. The strategic arrangement of these donor and acceptor moieties on the aromatic ring can lead to molecules with large second-order hyperpolarizabilities (β), a key figure of merit for NLO materials.
Table 1: Hypothetical Design of NLO Chromophores from this compound
| Donor Group | Conjugated Bridge | Acceptor Group | Potential NLO Application |
| Butoxy | Phenyl Ring | Modified Aldehyde (e.g., dicyanovinyl) | Second Harmonic Generation |
| Amino (replacing Bromo) | Phenyl Ring | Aldehyde | Electro-optic Modulation |
| Butoxy | Stilbene | Nitro (replacing Bromo) | Frequency Doubling |
Electroactive and Electrochromic Materials
Electroactive materials are substances that can change their chemical or physical properties in response to an electrical stimulus. A subset of these are electrochromic materials, which exhibit a reversible change in color upon oxidation or reduction.
Polymers and oligomers derived from this compound could be designed to be electroactive. The incorporation of this unit into a conjugated polymer backbone would allow for the injection and removal of electrons, leading to changes in the material's conductivity and optical absorption. The redox potential at which these changes occur could be tuned by modifying the substituents on the benzaldehyde ring.
For electrochromic applications, the goal is to create materials that exhibit a strong and reversible color change with a low applied voltage. The color of a conjugated polymer is determined by its band gap, which can be altered by changing the electronic state of the polymer through redox processes. By carefully designing the polymer architecture using this compound-based monomers, it may be possible to create novel electrochromic materials with applications in smart windows, displays, and sensors. The butoxy side chains would again be beneficial for processability and for facilitating ion transport, which is necessary for the redox reactions to occur in the solid state.
Table 2: Potential Electroactive Properties of Polymers Incorporating this compound Derivatives
| Polymer Architecture | Potential Redox States | Associated Color Change | Potential Application |
| Alternating copolymer with an electron-rich unit | Neutral, Oxidized | e.g., Blue to Transparent | Smart Windows |
| Polymer with pendant redox-active groups | Neutral, Reduced | e.g., Yellow to Red | Electrochromic Displays |
| Cross-linked polymer network | Multiple stable redox states | Multi-color transitions | Chemical Sensors |
Design of Supramolecular Assemblies and Frameworks
The rational design of supramolecular assemblies and frameworks relies on the precise control of intermolecular interactions to create highly ordered structures. Benzaldehyde derivatives are versatile building blocks in supramolecular chemistry due to the directing nature of the aldehyde group and the potential for various non-covalent interactions. nih.gov While specific research on the role of this compound in the formation of supramolecular assemblies is not extensively documented in publicly available literature, the structural motifs of this compound suggest several potential pathways for self-assembly.
The key molecular features of this compound—the aromatic ring, the bromo substituent, the butoxy chain, and the aldehyde functional group—can all participate in a range of intermolecular forces. These include:
Hydrogen Bonding: The aldehyde group, although a weaker hydrogen bond acceptor than hydroxyl or amide groups, can participate in C–H···O interactions. These weak hydrogen bonds can be a significant driving force in the packing of molecules in the solid state, leading to the formation of defined supramolecular synthons. nih.gov
Halogen Bonding: The bromine atom at the 3-position is a potential halogen bond donor. It can interact with electron-donating atoms (such as the oxygen of the aldehyde or butoxy group on a neighboring molecule) to form directional halogen bonds (C–Br···O). This type of interaction is increasingly utilized in crystal engineering to guide the assembly of molecules into desired architectures.
π–π Stacking: The aromatic benzene (B151609) ring can engage in π–π stacking interactions with adjacent rings. The electronic nature of the substituents (the electron-withdrawing bromo and aldehyde groups and the electron-donating butoxy group) influences the electron density of the aromatic ring and, consequently, the geometry and strength of these stacking interactions.
The interplay of these various non-covalent interactions can, in principle, be exploited to construct one-, two-, or three-dimensional supramolecular frameworks from this compound or its derivatives. The final architecture would be highly dependent on factors such as solvent, temperature, and the presence of co-crystallizing agents. For instance, the combination of hydrogen bonding and π–π stacking can lead to the formation of extended tapes or sheets. nih.gov
Table 1: Potential Intermolecular Interactions Involving this compound in Supramolecular Assemblies
| Interaction Type | Donor | Acceptor | Potential Geometric Arrangement |
| Hydrogen Bonding | Aromatic C-H | Aldehyde Oxygen | Linear or Zig-zag chains |
| Halogen Bonding | Bromine | Aldehyde Oxygen, Butoxy Oxygen | Directional, linear assemblies |
| π–π Stacking | Benzene Ring | Benzene Ring | Parallel-displaced or T-shaped |
| Van der Waals | Butoxy Chain | Butoxy Chain | Interdigitated or layered packing |
Applications in Ionic Liquids and Related Media
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as designer solvents and catalysts for a variety of chemical processes. researchgate.net Task-specific ionic liquids, which incorporate functional groups to impart specific chemical properties, are a particularly important class of these materials. An aldehyde functional group, such as that in this compound, can be a precursor for the synthesis of functionalized ionic liquids. researchgate.net
While there is no specific literature detailing the synthesis and application of ionic liquids derived directly from this compound, the general synthetic routes for benzaldehyde-functionalized ionic liquids provide a clear blueprint for how this could be achieved. A common approach involves the quaternization of an N-alkylimidazole with a benzaldehyde derivative that has been modified with an alkyl halide linker. researchgate.net
For instance, the butoxy group of this compound could potentially be replaced with a hydroxy group, which could then be etherified with a dihaloalkane (e.g., 1,4-dibromobutane). This would introduce a reactive alkyl bromide functionality to the benzaldehyde structure. Subsequent reaction of this modified benzaldehyde with an N-alkylimidazole would yield an imidazolium-based ionic liquid where the 3-bromo-5-formylphenyl moiety is attached to the cation.
Table 2: Hypothetical Synthesis of an Ionic Liquid from a this compound Precursor
| Step | Reactants | Product | Purpose |
| 1 | 3-Bromo-5-hydroxybenzaldehyde (B172141), 1,4-Dibromobutane | 4-(3-Bromo-5-formylphenoxy)butyl bromide | Introduce an alkyl halide linker |
| 2 | 4-(3-Bromo-5-formylphenoxy)butyl bromide, N-Methylimidazole | 1-(4-(3-Bromo-5-formylphenoxy)butyl)-3-methylimidazolium bromide | Form the ionic liquid cation |
The resulting ionic liquid would possess several points of interest for materials science applications. The aldehyde group on the cation could be used as a reactive handle for further chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form Schiff bases. researchgate.net These transformations would allow for the tuning of the ionic liquid's physical and chemical properties, such as its polarity, viscosity, and coordinating ability.
Furthermore, the presence of the bromo- and butoxy-substituted aromatic ring could influence the properties of the ionic liquid, such as its thermal stability and miscibility with other solvents or polymers. Such functionalized ionic liquids could find applications as:
Solvents for catalysis: The specific functional groups could help to solubilize reactants or stabilize catalytic species.
Electrolytes: The ionic nature of the material makes it a candidate for use in electrochemical devices.
Building blocks for polymeric ionic liquids: The functionalized cation could be polymerized to create solid-state ion-conducting materials.
Significance in Medicinal Chemistry and Chemical Biology As a Synthetic Scaffold
Utility as a Building Block for Privileged Structures
In medicinal chemistry, "privileged structures" are molecular scaffolds that can bind to multiple, unrelated biological targets. Benzaldehyde (B42025) and its derivatives are fundamental starting materials for the synthesis of numerous heterocyclic and carbocyclic systems that are considered privileged. The aldehyde functional group of 3-Bromo-5-butoxybenzaldehyde allows for a variety of chemical transformations, such as condensation reactions, reductive aminations, and Wittig reactions, which can lead to the formation of more complex molecular architectures. The bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents and the construction of elaborate scaffolds. The butoxy group can influence the compound's solubility and lipophilicity, which are important properties for drug-like molecules.
Theoretically, this compound could serve as a precursor to various privileged structures. For instance, it could be utilized in the synthesis of substituted flavonoids, chalcones, or other polyphenolic compounds known for their broad biological activities. However, no specific examples of its use in the synthesis of recognized privileged structures have been reported in the literature.
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
Substituted benzaldehydes are frequently employed as key intermediates in the multi-step synthesis of pharmacologically active compounds. The aldehyde group can be readily converted into other functional groups or used to build heterocyclic rings that are common in drug molecules. The substitution pattern on the aromatic ring is crucial for modulating the biological activity and pharmacokinetic properties of the final compound.
While there is no direct evidence of this compound being used as an intermediate in the synthesis of specific pharmacologically relevant scaffolds, its structure suggests potential pathways. For example, it could be envisioned as a starting material for the synthesis of inhibitors of various enzymes or modulators of receptors where a substituted phenyl ring is a key pharmacophoric element. The combination of the bromo and butoxy substituents could be explored to optimize binding interactions with a biological target.
Precursor for Ligands in Metal Complex Synthesis
The aldehyde group of benzaldehyde derivatives can be readily converted into Schiff bases through condensation with primary amines. These Schiff bases are excellent ligands for a wide range of metal ions, and the resulting metal complexes have been extensively studied for their catalytic and biological properties. The substituents on the benzaldehyde ring can influence the electronic properties and coordination geometry of the resulting metal complexes.
This compound could, in principle, be used to synthesize a variety of Schiff base ligands. The electronic and steric effects of the bromo and butoxy groups could modulate the stability and reactivity of the corresponding metal complexes. Such complexes could be investigated for their potential as catalysts, imaging agents, or therapeutic agents. However, there are no published studies describing the synthesis of metal complexes derived from this compound.
Design of Small Molecules for Target-Specific Interactions
The rational design of small molecules that can specifically interact with a biological target is a cornerstone of modern drug discovery. The structure of a small molecule is optimized to achieve high affinity and selectivity for the target protein. Substituted aromatic compounds are frequently used as core structures in such design efforts.
The scaffold of this compound presents opportunities for the design of target-specific small molecules. The aldehyde could be used as a reactive handle to attach the molecule to a larger scaffold or to interact with specific residues in a protein's active site. The bromo and butoxy groups could be positioned to occupy specific pockets in the binding site, thereby enhancing affinity and selectivity. Computational modeling techniques could be employed to predict the binding of derivatives of this compound to various targets. Despite this potential, no such design studies involving this specific compound have been reported.
Contribution to Compound Library Synthesis for Chemical Biology Probes
Compound libraries are essential tools in chemical biology for the discovery of new probes to study biological processes. These libraries often consist of a large number of structurally diverse small molecules. Building blocks with multiple points of diversification are highly valuable for the synthesis of such libraries.
This compound possesses three potential points for diversification: the aldehyde, the bromine atom, and the butoxy group. The aldehyde can be modified through a variety of reactions, the bromine can be replaced via cross-coupling, and the butoxy group could be varied by starting from the corresponding hydroxybenzaldehyde. This would allow for the generation of a large and diverse library of compounds based on this scaffold. These compounds could then be screened for their ability to modulate the function of specific proteins or pathways, leading to the identification of novel chemical probes. To date, the use of this compound in the synthesis of a compound library for chemical biology has not been documented.
Future Research Directions and Emerging Opportunities for 3 Bromo 5 Butoxybenzaldehyde
Green Chemistry Approaches in its Synthesis and Derivatization
The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce waste and hazardous substance use. researchgate.net Future research into 3-Bromo-5-butoxybenzaldehyde will likely focus on developing more sustainable synthetic routes. Traditional methods for synthesizing substituted benzaldehydes often involve multiple steps and the use of stoichiometric reagents, leading to significant waste. researchgate.net
Emerging green approaches that could be applied to the synthesis of this compound and its derivatives include:
Catalytic Carbonylation: Palladium-catalyzed carbonylation of corresponding aryl halides or triflates presents a more atom-economical route to aromatic aldehydes. researchgate.net Research could focus on developing phosphine-free catalyst systems or using hydrogen donors instead of flammable gaseous hydrogen to enhance safety and sustainability. researchgate.net
Biocatalysis and Chemo-enzymatic Cascades: The use of enzymes in organic synthesis offers high selectivity under mild, aqueous conditions. A potential chemo-enzymatic strategy could involve the enzymatic oxidation of a corresponding alcohol or the cleavage of a precursor molecule to yield the aldehyde. Such methods minimize the use of harsh oxidizing agents and organic solvents.
Solvent-Free and Aqueous Wittig Reactions: For the derivatization of the aldehyde group, modified Wittig reactions that proceed in water or under solvent-free conditions represent a greener alternative to traditional methods that use organic solvents. researchgate.net
A comparative table of potential green synthesis strategies is presented below.
| Synthesis Strategy | Traditional Approach | Green Alternative | Potential Advantages |
| Aldehyde Synthesis | Multi-step synthesis with stoichiometric reagents | Catalytic carbonylation of an aryl bromide precursor | Higher atom economy, fewer steps, reduced waste. researchgate.net |
| Derivatization (e.g., C=C bond formation) | Wittig reaction in organic solvents | Aqueous or solvent-free Wittig reaction | Reduced use of volatile organic compounds (VOCs), safer reaction conditions. researchgate.net |
| Oxidation of precursor alcohol | Use of stoichiometric heavy metal oxidants (e.g., CrO₃) | Aerobic oxidation with a reusable catalyst or enzymatic oxidation | Avoids toxic heavy metals, uses air as the oxidant, milder conditions. |
Catalytic Applications of its Metal Complexes
The aldehyde and bromo functionalities of this compound make it an excellent precursor for synthesizing ligands for metal complexes. For instance, it can be readily converted into Schiff bases or thiosemicarbazones. These ligands can then coordinate with various transition metals (e.g., palladium, copper, zinc, cobalt) to form complexes with potential catalytic activities. mdpi.comresearchgate.net
Future research could explore the following catalytic applications:
Cross-Coupling Reactions: Palladium complexes bearing ligands derived from substituted benzaldehydes have shown notable efficiency in C-C and C-N coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net Metal complexes of this compound could be designed and tested as catalysts for these fundamental organic transformations.
Oxidation Catalysis: Metal complexes, including those with porphyrin-type ligands, are known to catalyze the oxidation of various organic substrates. mdpi.com The electronic properties of the 3-bromo-5-butoxy-substituted phenyl ring could modulate the catalytic activity and selectivity of the metal center in oxidation reactions.
Asymmetric Catalysis: By introducing chiral centers into the ligand backbone derived from this compound, it may be possible to develop metal complexes that can catalyze enantioselective reactions, which are of high importance in the pharmaceutical industry.
Integration into Flow Chemistry Systems for Scalable Production
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch, offers numerous advantages for chemical production, including enhanced safety, better heat and mass transfer, and easier scalability. beilstein-journals.orgnih.govacs.org The synthesis and derivatization of this compound are well-suited for adaptation to continuous flow systems.
Key opportunities in this area include:
Scalable Synthesis: A multi-step synthesis of this compound could be "telescoped" into a single continuous flow process, eliminating the need for isolating and purifying intermediates. nih.govacs.org This would be particularly advantageous for improving the safety of handling hazardous reagents and for enabling large-scale production.
High-Throughput Reaction Optimization: Flow reactors allow for the rapid screening of reaction parameters such as temperature, pressure, and catalyst loading, facilitating the optimization of synthetic procedures for derivatives of this compound. beilstein-journals.org
Accessing Novel Reaction Space: The precise control over reaction conditions in flow reactors can enable the use of highly reactive intermediates or harsh reaction conditions that would be unsafe in a batch process, potentially opening up new synthetic pathways to novel derivatives. youtube.com
Advanced Characterization Techniques for In-situ Monitoring of Reactions
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis and application of this compound. Advanced in-situ monitoring techniques allow for the real-time analysis of reacting chemical mixtures without the need for sampling. mt.com
Future research could employ the following techniques:
In-situ Spectroscopy (FTIR, Raman, NMR): Techniques like ReactIR™ (in-situ FTIR) can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. spectroscopyonline.comyoutube.com This data is invaluable for kinetic analysis and for identifying transient intermediates in the synthesis and derivatization of this compound. ista.ac.at
Mass Spectrometry: Real-time mass spectrometry techniques, such as Direct Analysis in Real Time (DART), can provide instantaneous molecular weight information of species in a reaction mixture, offering a rapid method for reaction monitoring. acs.org
Combined Techniques: The integration of in-situ spectroscopy with flow chemistry setups can provide a powerful tool for automated reaction optimization and process control.
| In-situ Technique | Information Gained | Application to this compound |
| FTIR Spectroscopy | Real-time concentration of functional groups (e.g., C=O, C-Br) | Monitoring the formation of the aldehyde, and its subsequent conversion in derivatization reactions. youtube.com |
| Raman Spectroscopy | Complements FTIR, particularly for reactions in aqueous media and for non-polar bonds. | Studying reactions where water is a solvent or byproduct. |
| NMR Spectroscopy | Detailed structural information of species in solution. | Elucidating reaction pathways and identifying unknown intermediates. researcher.life |
| Mass Spectrometry | Molecular weight of reactants, intermediates, and products. | Rapid confirmation of product formation and detection of side products. acs.org |
Computational Design and Discovery of Novel Derivatives with Tailored Properties
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with specific properties, reducing the need for extensive trial-and-error synthesis. europa.eu
For this compound, computational approaches could be used to:
Predict Reactivity and Spectra: Quantum chemical calculations can predict the reactivity of the aldehyde and aromatic ring, guiding the design of synthetic routes. It can also aid in the interpretation of spectroscopic data (e.g., NMR, IR).
Design of Bioactive Molecules: The scaffold of this compound can be used as a starting point for the in-silico design of new drug candidates. For example, by modeling the interactions of its derivatives with the active sites of enzymes, it may be possible to design potent and selective inhibitors. mdpi.com
Development of QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of derivatives to correlate their chemical structures with their observed biological activity or physical properties, accelerating the discovery of new functional molecules.
Interdisciplinary Applications in Sensor Technology and Nanomaterials
The unique electronic and structural features of this compound and its derivatives could be exploited in materials science and analytical chemistry.
Fluorescent Sensors: Aromatic aldehydes can be incorporated into fluorescent probes. The reaction of the aldehyde group with a specific analyte can trigger a change in fluorescence, enabling detection. nih.gov Derivatives of this compound could be designed as fluorescent chemosensors for detecting specific ions or small molecules. researchgate.net Luminescent metal-organic frameworks (LMOFs) incorporating ligands derived from this aldehyde could also be explored for sensing applications. researchgate.net
Nanomaterial Synthesis and Functionalization: Aldehyde groups can act as capping agents or as reactive sites for the functionalization of nanoparticles. The bromo- and butoxy- groups could impart specific solubility or electronic properties to the resulting nanomaterials. Research could focus on using derivatives of this compound to create functionalized gold or silica (B1680970) nanoparticles for applications in catalysis or biomedical imaging.
Q & A
Q. How is this compound used as a precursor in medicinal chemistry?
- Methodological Answer : It serves as a key intermediate for synthesizing Schiff base ligands (e.g., reacting with amines to form imines for metal coordination complexes). These ligands are screened for anticancer activity via MTT assays on HeLa cells, with IC₅₀ values compared to cisplatin controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
